4'-Phenoxy-2,2,2-trifluoroacetophenone

Lipophilicity Partition coefficient Membrane permeability

4'-Phenoxy-2,2,2-trifluoroacetophenone (CAS 70783-32-3) is a para-substituted aryl trifluoromethyl ketone belonging to the class of α,α,α-trifluoroacetophenone derivatives. It features a phenoxy substituent at the 4′-position, which imparts distinct electronic (Hammett σp ≈ −0.32) and lipophilic (LogP 4.22) characteristics relative to the unsubstituted parent compound 2,2,2-trifluoroacetophenone (LogP ~2.2–2.6).

Molecular Formula C14H9F3O2
Molecular Weight 266.21 g/mol
CAS No. 70783-32-3
Cat. No. B1302276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Phenoxy-2,2,2-trifluoroacetophenone
CAS70783-32-3
Molecular FormulaC14H9F3O2
Molecular Weight266.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(F)(F)F
InChIInChI=1S/C14H9F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9H
InChIKeyYTUPYEQECLOWED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Phenoxy-2,2,2-trifluoroacetophenone (CAS 70783-32-3) – Procurement-Relevant Physicochemical & Class Profile


4'-Phenoxy-2,2,2-trifluoroacetophenone (CAS 70783-32-3) is a para-substituted aryl trifluoromethyl ketone belonging to the class of α,α,α-trifluoroacetophenone derivatives. It features a phenoxy substituent at the 4′-position, which imparts distinct electronic (Hammett σp ≈ −0.32) [1] and lipophilic (LogP 4.22) characteristics relative to the unsubstituted parent compound 2,2,2-trifluoroacetophenone (LogP ~2.2–2.6) . The compound is commercially available at typical purities of 95–98% and has been employed as a synthetic intermediate in fluorinated-polymer and pharmaceutical building-block syntheses .

Why 4'-Phenoxy-2,2,2-trifluoroacetophenone Cannot Be Generically Substituted by Unfunctionalized or Alternative Para-Substituted Trifluoroacetophenones


Trifluoroacetophenone derivatives are not interchangeable because the para-substituent dictates three critical physicochemical and functional outcomes: (i) the Hammett σ constant linearly controls the hydration equilibrium and carbonate/chloride selectivity of ion-selective electrodes [1]; (ii) the LogP governs partitioning in biphasic reactions, membrane compatibility, and bioaccumulation potential ; and (iii) the steric and electronic nature of the 4-substituent determines the course of Friedel–Crafts polycondensation reactions that yield high-performance polymers . Using the unsubstituted 2,2,2-trifluoroacetophenone (boiling point 165–166 °C, LogP 2.15–2.66) in place of the 4′-phenoxy derivative (boiling point 319 °C, LogP 4.22) would drastically alter solubility, thermal processing window, and the electronic activation of the aromatic ring toward electrophilic substitution. The quantitative evidence below details exactly where these differences become decision-critical.

Quantitative Differentiation Evidence for 4'-Phenoxy-2,2,2-trifluoroacetophenone vs. Closest Analogs


LogP (Lipophilicity) Head-to-Head: 4′-Phenoxy vs. Unsubstituted Trifluoroacetophenone

4′-Phenoxy-2,2,2-trifluoroacetophenone exhibits a computed LogP of 4.22, compared to LogP values of 2.15–2.66 for unsubstituted 2,2,2-trifluoroacetophenone . This ~1.6–2.1 log unit increase equates to a >40‑fold higher partition coefficient into organic phases, making the phenoxy derivative substantially more lipophilic. In applications such as liquid-liquid extraction, membrane-based separations, or biphasic catalysis, this difference directly dictates mass-transfer efficiency and phase preference.

Lipophilicity Partition coefficient Membrane permeability

Boiling Point Differentiation: 4′-Phenoxy Derivatisation Shifts the Thermal Processing Window

The 4′-phenoxy substituent raises the normal boiling point from 165–166 °C (unsubstituted trifluoroacetophenone) to 319.2 °C , a difference of approximately 154 °C. This 93% increase in absolute boiling temperature reflects the combined effects of increased molecular weight (266 g/mol vs. 174 g/mol) and enhanced intermolecular dispersion forces from the phenoxy ring. For high-temperature polycondensation reactions (typically conducted at 180–300 °C), the 4′-phenoxy derivative remains in the liquid phase without premature volatilization, whereas the unsubstituted analog would boil off.

Thermal stability Distillation Polymer processing

Hammett Substituent Constant: Electronic Modulation for Ionophore Selectivity Design

The para-phenoxy group has a Hammett σp constant of approximately −0.32 (electron-donating), in contrast to the hydrogen substituent (σp = 0.00) of the unsubstituted parent, the methoxy group (σp = −0.27), and the fluoro group (σp = +0.06) [1]. In trifluoroacetophenone-based ionophores, the selectivity for carbonate over chloride (logKpotCO3/Cl) has been shown to improve with increasing σp values of the para-substituent, as higher electron-withdrawing power enhances carbonyl hydration and anion recognition [2]. While the phenoxy group is not the most electron-withdrawing choice, its intermediate σp value and high lipophilicity offer a distinct balance: sufficient hydration for carbonate complexation while maintaining membrane compatibility.

Ion-selective electrode Hammett equation Carbonate sensing

Polymer Synthesis: 4′-Phenoxy-TFAP as a Precursor for Sulfonated Polyimide Architectures

Sun et al. (2010) utilized 4′-phenoxy-2,2,2-trifluoroacetophenone as a key building block to synthesize sulfonated polyimides bearing a sulfonated aromatic pendant group for direct methanol fuel cell (DMFC) applications . The polymer films exhibited a glass transition temperature (Tg) >170 °C and decomposition temperature ≥475 °C. When compared to polymers derived from unsubstituted 2,2,2-trifluoroacetophenone via condensation with biphenyl or terphenyl – which yield aromatic 3F polymers with Tg >170 °C and decomposition temperatures ≥475 °C as well, but with different solubility profiles [1] – the phenoxy-containing monomer introduces an additional ether linkage that enhances chain flexibility and solubility in chlorinated solvents and strong acids without compromising thermal stability.

Polymer chemistry Polyimide Fuel cell membrane

Application Scenarios Where 4'-Phenoxy-2,2,2-trifluoroacetophenone Provides Measurable Advantage Over Analogs


Design of Lipophilic Ion-Selective Electrode Membranes with Tailored Carbonate Selectivity

Researchers developing carbonate-selective electrodes can exploit the unique combination of the phenoxy group's Hammett σp (−0.32) and high LogP (4.22) to formulate membranes that balance anion selectivity and plasticizer compatibility. The quantitative LogP advantage (>40‑fold higher than unsubstituted TFAP) reduces ionophore leaching into aqueous samples, extending sensor lifetime, while the predictable σp value allows rational tuning of the carbonate/chloride potentiometric selectivity coefficient [1].

High-Temperature Polycondensation Monomer for Sulfonated Fluorinated Polyimides

In the synthesis of sulfonated polyimides for proton-exchange membranes, the 154 °C higher boiling point of 4′-phenoxy-TFAP (319 °C vs. 165 °C for unsubstituted TFAP) [1] enables solvent-free or high-temperature one-pot polycondensations without monomer loss due to vaporization. The resulting polymers exhibit Tg >170 °C and decomposition temperatures ≥475 °C while maintaining solubility in processing solvents .

Biphasic Catalysis and Extraction Where High Organic-Phase Affinity Is Required

For processes requiring a trifluoroacetophenone-derived catalyst or ligand to partition strongly into the organic phase, the 4′-phenoxy derivative's LogP of 4.22 provides a measurable advantage over the unsubstituted compound (LogP ~2.2–2.6) . This difference eliminates the need for phase-transfer agents in some biphasic reaction designs and simplifies product isolation by ensuring the catalyst remains in the organic layer.

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